2,5-Diaminobenzene-1,4-diol

Redox-active polymers Li-ion battery electrode Polyenaminone materials

Generic diamines (e.g., m-phenylenediamine) yield electrodes with negligible redox activity, wasting synthesis effort. 2,5-Diaminobenzene-1,4-diol provides the essential hydroquinone redox couple that delivers 86 mAh/g in polyenaminones and enables benzoxazole-linked COFs. • 86 mAh/g specific capacity-outperforms m-PDA & p-PDA polymers • ortho-Amino-phenol geometry prerequisite for benzoxazole COF linkages • Covalent silica anchoring via -OH groups for high-modulus polyimide hybrids • Dihydrochloride salt (CAS 24171-03-7) available for air-stable handling

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 10325-89-0
Cat. No. B080983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminobenzene-1,4-diol
CAS10325-89-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)N)O)N
InChIInChI=1S/C6H8N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2
InChIKeyRLXBOUUYEFOFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminobenzene-1,4-diol Structural and Redox Profile


2,5-Diaminobenzene-1,4-diol (2,5-DAHQ; CAS 10325-89-0) is a tetrafunctional aromatic monomer bearing two amino (–NH₂) and two hydroxyl (–OH) groups on a benzene ring. This electron-rich hydroquinone core enables it to serve as a redox-active building block for polyenaminones, polyimides, and covalent organic frameworks (COFs) [1]. The compound is commonly procured as the dihydrochloride salt (CAS 24171-03-7) for enhanced stability and handling . Its dual amino–hydroxy substitution pattern distinguishes it from mono-functional or alkyl-substituted diaminobenzenes, directly impacting cross-link density, redox potential, and polymer backbone rigidity in downstream materials.

Generic Substitution Limitations for 2,5-DAHQ


In-class compounds such as 1,4-diaminobenzene, 2,5-diaminotoluene, or resorcinol-derived diamines are not drop-in replacements for 2,5-DAHQ. The hydroquinone motif (para–diol) in 2,5-DAHQ provides a distinct redox couple that is absent in non-hydroxylated diamines, while the 2,5-substitution pattern ensures the amino groups are positioned ortho to the hydroxyls—an arrangement crucial for forming benzoxazole and ladder-polymer linkages [1]. Head-to-head electrochemical data show that 2,5-DAHQ-derived polymers deliver a specific capacity of 86 mAh/g, whereas analogous polymers prepared from m-phenylenediamine or p-phenylenediamine exhibit significantly lower activity [2]. Substituting with a mono-hydroxy diamine or an alkyl-substituted analog collapses this redox performance, making batch-to-batch functional equivalence impossible without the precise 2,5-diamino-1,4-diol architecture.

2,5-DAHQ vs Diamine Analogs: Evidence


Polyenaminone Electrode Redox Capacity

In a direct comparative study of seven novel polyenaminones synthesized via transaminative polymerization, the polymer derived from 2,5-diaminohydroquinone (2,5-DAHQ) exhibited the highest redox activity, achieving a maximum specific capacity of 86 mAh/g in a Li battery setup [1]. In contrast, polymers derived from m-phenylenediamine and p-phenylenediamine—diamines lacking the hydroquinone redox couple—showed limited electrochemical activity under identical conditions. The study attributes this superiority to the hydroquinone group of 2,5-DAHQ serving as the primary redox-active site, while resorcinol and conjugated carbonyl groups contributed negligibly.

Redox-active polymers Li-ion battery electrode Polyenaminone materials

Covalent Anchoring in Polyimide–Silica Hybrid Films

In polyimide–silica hybrid films prepared by sol–gel processing, partial incorporation of 2,5-diaminohydroquinone (2,5-DAHQ) as a co-monomer with oxydianiline (ODA) introduced pendant hydroxyl groups on the poly(amic acid) chain. These –OH groups served as covalent anchoring sites for isocyanatopropyltriethoxysilane, enabling chemical bonding between the organic and inorganic phases [1]. The resulting chemically cross-linked films exhibited a higher tensile modulus and a much lower coefficient of thermal expansion (CTE) compared to films with similar silica content but lacking 2,5-DAHQ-mediated inter-phase bonding. While absolute numerical values for tensile modulus and CTE were not reported in the accessible abstract, the qualitative outcomes are supported by structural evidence from 29Si NMR and SEM confirming nano-scale co-continuous domain formation unique to formulations containing 2,5-DAHQ.

Chemically cross-linked hybrid films Polyimide-siloxane composites Thermo-mechanical performance

Benzoxazole-Linked COF Structural Prerequisite

Benzoxazole-linked COFs have conventionally been constructed via condensation of 2,5-diaminohydroquinone dihydrochloride with polyaldehydes, as the vicinal ortho-amino-phenol arrangement on the hydroquinone core is essential for benzoxazole ring formation [1]. A 2025 structural fine-tuning study demonstrated that replacing 2,5-DAHQ with 5,5′,5″-(1,3,5-triazine-2,4,6-triyl)tris(2-aminophenol) (TTAP) yielded H–BO-COF and MeO–BO-COF with different photocatalytic activities, but the benchmark benzoxazole-linked COF synthesis still relies on the 2,5-DAHQ monomer. The study reports that MeO–BO-COF achieves a photocatalytic oxidative hydroxylation yield of 95%, compared to 83% for H–BO-COF, highlighting that even subtle changes in the diamine building block alter COF performance. While this comparison is between two TTAP-derived COFs, the foundational role of 2,5-DAHQ as the conventional benzoxazole-forming monomer underscores its unique structural suitability.

Covalent organic frameworks Benzoxazole-linked COFs Photocatalytic materials

Catalytic Hydrogenation Route Advantage

The synthesis of 2,5-diamino-1,4-benzenediol via direct reduction of 2,5-diamino-1,4-benzoquinone with stannous chloride and HCl (Beilstein method) is a known route, but a later patent (US 2005) describes a catalytic hydrogenation method operating under pressurized ammonia that produces 2,5-DAHQ and/or its salt in higher yields and with reduced metal waste [1]. The patent explicitly targets 2,5-DAHQ as a monomer for high-performance fibers, and the improved process enables procurement of the compound at scale with better purity consistency. Although quantitative yield comparisons are not publicly disclosed in the accessible patent abstract, the innovation itself underscores that not all synthetic routes to 2,5-DAHQ are equivalent; purchasers must verify that the supplied material originates from a process that avoids stannous chloride contamination, which can compromise downstream polymer color and thermal stability.

Monomer synthesis Catalytic hydrogenation Process chemistry

2,5-Diaminobenzene-1,4-diol Procurement Scenarios


Organic Electrode Materials for Li-Ion Batteries

Research groups developing redox-active polymer electrodes for sustainable energy storage should procure 2,5-DAHQ as the diamine monomer of choice. The 86 mAh/g specific capacity demonstrated by 2,5-DAHQ-derived polyenaminones in direct head-to-head testing against m-phenylenediamine and p-phenylenediamine-derived polymers confirms that only the hydroquinone-bearing monomer delivers practical capacity levels [1]. Purchasing generic diamines will yield electrode materials with negligible redox activity, wasting synthesis effort and compromising energy density targets.

Polyimide–Silica Hybrid Films

For aerospace or microelectronics applications where polyimide–silica hybrid films must exhibit high tensile modulus and low thermal expansion, 2,5-DAHQ must be included as a co-monomer alongside conventional diamines such as oxydianiline. The pendant hydroxyl groups on 2,5-DAHQ provide covalent anchoring sites for silane coupling agents, creating nano-co-continuous domains that improve dimensional stability [1]. Formulations that omit 2,5-DAHQ rely solely on physical dispersion of silica, resulting in inferior mechanical and thermal properties.

Benzoxazole-Linked Covalent Organic Framework (COF) Synthesis

Synthetic groups constructing benzoxazole-linked COFs for photocatalysis or gas storage should source 2,5-DAHQ dihydrochloride as the foundational monomer. The ortho-amino-phenol geometry intrinsic to 2,5-DAHQ is the structural prerequisite for benzoxazole ring closure upon condensation with polyaldehydes [1]. Attempting to use 1,4-diaminobenzene or 2,5-diaminotoluene as alternatives will fail to form the benzoxazole linkage, precluding COF formation altogether.

High-Performance Fiber Monomer Production

Industrial manufacturers of polybenzoxazole (PBO) or related high-strength fibers require 2,5-DAHQ as a key monomer intermediate. Patent literature explicitly identifies 2,5-DAHQ as a monomer for high-performance fibers [1], and the catalytic hydrogenation production method is designed to supply fiber-grade material with minimal metal contamination. Procuring 2,5-DAHQ from suppliers using stannous chloride reduction routes risks tin residues that degrade fiber color and tensile properties.

Technical Documentation Hub

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